molecular formula C14H22ClNO5 B034903 4-Aminobenzo-15-crown-5 hydrochloride CAS No. 111076-66-5

4-Aminobenzo-15-crown-5 hydrochloride

Cat. No. B034903
M. Wt: 319.78 g/mol
InChI Key: HZNFLCQAHYOUST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-aminobenzo-15-crown-5 has been reported in several studies. For example, Wei, Zhou, and Zhang (2004) described the synthesis of 4-acetylaminobenzo[15]crown-5 through a one-pot reaction involving C-acylation, oximation, and Beckmann rearrangement, using polyphosphoric acid as a catalyst (Wei, Zhou, & Zhang, 2004). Another study by Bărăţoiu et al. (2008) synthesized derivatives of benzo-15-crown-5 from 4'-amino-benzo-15-crown-5 (Bărăţoiu et al., 2008).

Molecular Structure Analysis

The molecular structure of aminobenzo-15-crown-5 derivatives has been analyzed in various studies. Rogers et al. (1992) determined the crystal structures of arene-substituted benzo-15-crown-5 moieties, including aminobenzo-15-crown-5, and found that the amino group influences the observed conformation (Rogers et al., 1992).

Chemical Reactions and Properties

The chemical reactions and properties of 4-aminobenzo-15-crown-5 and its derivatives have been explored. Pacey and Bubnis (1980) synthesized a chromogenic crown ether derivative, 4″-cyano-2″, 6″-dinitro-4′-aminobenzo-15-crown-5, and investigated its ability to extract potassium ions (Pacey & Bubnis, 1980).

Physical Properties Analysis

The physical properties of 4-aminobenzo-15-crown-5 and related compounds have been studied. For instance, the spectrophotometric study by Hasani and Akbari (2007) on the interaction of iodine with 4'-aminobenzo-15-crown-5 in various solvents provided insights into the formation of charge transfer complexes (Hasani & Akbari, 2007).

Safety And Hazards

4-Aminobenzo-15-crown-5 hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Aminobenzo-15-crown-5 hydrochloride were not found, crown ethers like 15-Crown-5 have been used as phase transfer catalysts for the preparation of polyphenylacetylene (PPA) by anionic polymerization of phenylacetylene with sodium amide (NaNH2) . This suggests potential future applications in the field of polymer chemistry.

properties

IUPAC Name

2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5.ClH/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13;/h1-2,11H,3-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNFLCQAHYOUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)N)OCCOCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzo-15-crown-5 hydrochloride

CAS RN

111076-66-5
Record name 4'-Aminobenzo-15-crown-5 hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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